molecular formula C9H3F17O B1596941 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) CAS No. 232267-34-4

1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)

Cat. No. B1596941
M. Wt: 450.09 g/mol
InChI Key: OZJOKWZATUYTID-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) is a fluorinated alcohol that has gained significant attention in the scientific research community due to its unique chemical properties. This compound has been used in various applications, including as a solvent, surfactant, and emulsifier. In recent years, there has been an increased interest in the potential biological and medical applications of this compound. In

Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry
    • Application : 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or solvent in the preparation or analysis of protein samples.
    • Results : The outcomes of using this compound in proteomics research are not specified in the source .
  • Polymer Synthesis

    • Field : Polymer Chemistry
    • Application : This compound is used in the synthesis of novel polymers . Specifically, it is used in the synthesis of copolymers and terpolymers with vinyl pivalate (VP) and hydroxyethyl methacrylate (HEMA) by radical polymerization in supercritical carbon dioxide .
    • Method : The monomer 1H,1H-perfluoro-4-methyl-3,6-dioxaoctyl methacrylate (PFMOM) is synthesized first. Then, PFMOM–VP copolymers and PFMOM–VP–HEMA terpolymers are synthesized by radical polymerization in supercritical carbon dioxide .
    • Results : The phase behavior of the resulting polymers in CO2 has been studied. The morphology and hydrophobic properties of copolymer coatings applied to textile substrates from solutions in supercritical CO2 have been examined .
  • Supercritical Fluids

    • Field : Physical Chemistry
    • Application : This compound is used in the study of supercritical fluids . Specifically, it is used in the measurement of bubble and dew-point of mixtures of 1H,1H,2H-perfluoro-1-octene and 1H,1H,2H,2H-perfluoro-1-octanol in supercritical CO2 .
    • Method : High-pressure phase equilibria for 1H,1H,2H-perfluoro-1-octene + supercritical CO2 (PFOe + Sc-CO2), and 1H,1H,2H,2H-perfluoro-1-octanol + Sc-CO2 (PFOl + Sc-CO2) models were assessed in a static device at different temperatures starting from 313.2 to 393.2 K and maximum pressure of about 17.22 MPa .
    • Results : The solubility of PFOe and PFOl in the two systems gradually increases with increasing temperature at constant pressure .
  • Microfluidics Systems

    • Field : Microfluidics
    • Application : 1H,1H,2H,2H-Perfluoro-1-octanol may be used to generate droplets in droplet-based microfluidics systems .
    • Results : The outcomes of using this compound in microfluidics systems are not specified in the source .
  • Solubility Studies

    • Field : Physical Chemistry
    • Application : This compound is used in the study of solubility data for the fluoro-monomer (meth)acrylate, which plays an important role as an organic solvent in several industrial processes .
    • Method : High-pressure phase equilibria for 1H,1H,2H-perfluoro-1-octene + supercritical CO2 (PFOe + Sc-CO2), and 1H,1H,2H,2H-perfluoro-1-octanol + Sc-CO2 (PFOl + Sc-CO2) models were assessed in a static device at different temperatures starting from 313.2 to 393.2 K and maximum pressure of about 17.22 MPa .
    • Results : The solubility of PFOe and PFOl in the two systems gradually increases with increasing temperature at constant pressure .
  • Proteomics Research

    • Field : Biochemistry
    • Application : 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) is a specialty product for proteomics research applications .
    • Results : The outcomes of using this compound in proteomics research are not specified in the source .

properties

IUPAC Name

2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F17O/c10-2(11,1-27)4(12,9(24,25)26)5(13,14)3(6(15,16)17,7(18,19)20)8(21,22)23/h27H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJOKWZATUYTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F17O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380044
Record name 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)

CAS RN

232267-34-4
Record name 2,2,3,4,4,6,6,6-Octafluoro-3,5,5-tris(trifluoromethyl)-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232267-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexanol, 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)
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1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)
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1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)
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1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)
Reactant of Route 5
1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)
Reactant of Route 6
1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)

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